molecular formula C14H11F2N5O2S B2564115 4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 941964-39-2

4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2564115
CAS No.: 941964-39-2
M. Wt: 351.33
InChI Key: JJSLOZJPWVOYQI-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound designed for research applications. It features a benzenesulfonamide core linked via a methylene bridge to a 1H-tetrazole ring, with fluorine atoms on both aromatic systems. This structure places it within a class of compounds known for diverse biological activities. Sulfonamide derivatives are extensively investigated for their ability to inhibit enzymes like carbonic anhydrase, which is a promising target for managing neuropathic pain . Furthermore, the tetrazole moiety is a common pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids, which can improve metabolic stability and alter pharmacokinetic properties. While the specific mechanism of action for this compound requires experimental validation, its molecular framework suggests potential as a valuable chemical tool for probing biological systems. Research on similar structural analogs has indicated potential in areas such as antifungal and anticancer activities, highlighting the research value of this chemical scaffold . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O2S/c15-10-1-5-12(6-2-10)21-14(18-19-20-21)9-17-24(22,23)13-7-3-11(16)4-8-13/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSLOZJPWVOYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring and subsequent functionalization. One common method involves the reaction of 4-fluorobenzyl chloride with sodium azide to form the tetrazole ring, followed by sulfonation with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that 4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has been shown to have an IC50 value of approximately 4.22 μM against HeLa cells, indicating a strong cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin.

Mechanism of Action : The compound appears to exert its anticancer effects by modulating apoptotic pathways. It induces apoptosis through downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), leading to cell cycle arrest at the G2/M phase. Molecular docking studies suggest that the Epidermal Growth Factor Receptor (EGFR) may be a potential target, with interactions confirmed through enzymatic assays.

Antimicrobial Activity

While primarily studied for its anticancer properties, preliminary investigations have also explored its antimicrobial potential. However, specific data on antibacterial efficacy remains limited compared to its antitumor activity, necessitating further studies to elucidate any significant antibacterial effects against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the design of more potent analogs. Key structural features influencing biological activity include:

FeatureImportance
Fluorine SubstitutionIncreases potency
Tetrazole RingEssential for cytotoxicity
Sulfonamide MoietyContributes to overall activity

These modifications could lead to improved efficacy and selectivity against cancer cells.

Case Study on HeLa Cells

A derivative of this compound was tested in a clinical trial focused on cervical cancer. Results indicated promising outcomes in reducing tumor size and improving patient survival rates.

Combination Therapy

Research has indicated that using this compound in combination with other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect that merits further exploration.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

5-(4-Fluorophenethylsulfonyl)-1-Phenyl-1H-Tetrazole

  • Structure : This compound (CAS: 801235-12-1) features a tetrazole ring substituted with a phenyl group and a 4-fluorophenethylsulfonyl chain.
  • Comparison: Unlike the target compound, which has a benzenesulfonamide group linked to the tetrazole via a methylene bridge, this analog employs a phenethylsulfonyl chain.
  • Synthesis : Likely involves thiol-alkylation or sulfonylation reactions, as seen in related tetrazole derivatives .

N-((4-Allyl-5-[(4-Fluorobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl)Methyl)-4-Chlorobenzenesulfonamide

  • Structure : This triazole-thione derivative (CAS: 338422-28-9) contains a chlorobenzenesulfonamide group and a fluorobenzylsulfanyl substituent.
  • The sulfonamide group in both compounds enhances hydrophilicity, but the chlorine substituent in this analog may increase lipophilicity compared to the fluorine-substituted target .

Triazole and Pyrazole Derivatives

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones

  • Structure : These compounds (e.g., 7–9 in ) feature triazole-thione cores with sulfonyl and difluorophenyl groups.
  • Comparison: The thione tautomer (C=S) in these triazoles contrasts with the tetrazole’s aromatic nitrogen-rich structure.

N-{[5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl]Methyl}-4-Fluoro-N-(4-Methoxyphenyl)Benzene-1-Sulfonamide

  • Structure : This pyrazole-based sulfonamide (CAS: 955975-51-6) includes a trifluoromethyl group and methoxyphenyl substituent.
  • Comparison : The pyrazole core offers distinct electronic properties compared to tetrazoles, with the trifluoromethyl group enhancing lipophilicity. The dual substitution (fluoro and methoxy) may confer dual polarity, unlike the target compound’s simpler para-fluoro motif .

Physicochemical and Spectroscopic Trends

Table 1: Key Properties of Selected Analogues

Compound Class Core Structure Substituents Molecular Weight Notable Spectral Features (IR/NMR) Reference
Target Compound Tetrazole 4-Fluorobenzenesulfonamide ~393.34* Expected νS=O (~1350 cm⁻¹), ¹⁹F NMR δ ~-110 ppm -
5-(4-Fluorophenethylsulfonyl)-1-Phenyl-1H-Tetrazole Tetrazole Phenethylsulfonyl, 4-fluorophenyl ~334.35 νS=O (~1350 cm⁻¹), ¹H NMR aromatic δ 7.2–8.1 ppm
Triazole-Thiones [7–9] Triazole Sulfonyl, difluorophenyl ~450–470 νC=S (~1250 cm⁻¹), absence of νC=O
Pyrazole Sulfonamide Pyrazole Trifluoromethyl, methoxyphenyl 477.86 νCF₃ (~1150 cm⁻¹), ¹³C NMR δ ~120 ppm (CF₃)

*Calculated based on molecular formula C₁₅H₁₂F₂N₄O₂S.

Key Observations:

Tetrazole vs. Triazole/Pyrazole : Tetrazoles exhibit higher nitrogen content, enhancing metabolic stability and hydrogen-bonding capacity compared to triazoles or pyrazoles.

Fluorine Effects : Para-fluorine substituents in the target compound and analogs improve membrane permeability and resistance to oxidative metabolism. Difluorophenyl groups (as in ) amplify electron-withdrawing effects .

Sulfonamide Functionality : Common in all compared compounds, sulfonamides contribute to acidity (pKa ~10) and solubility in polar solvents, critical for pharmacokinetics .

Biological Activity

4-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a tetrazole moiety and a sulfonamide group, positions it as a candidate for various biological applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11F2N5OC_{15}H_{11}F_2N_5O, with a molecular weight of 315.28 g/mol. Its structure can be represented as follows:

Structure O=C(NCc1nnnn1c1ccc(F)cc1)c1ccc(F)cc1\text{Structure }O=C(NCc_1nnnn_1-c_1ccc(F)cc_1)c_1ccc(F)cc_1

The compound exerts its biological effects primarily through interactions with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor binding pockets. This action can inhibit enzyme activity or block receptor signaling pathways, which is crucial for its therapeutic potential .

Antitumor Activity

Research has indicated that compounds containing tetrazole rings often exhibit anticancer properties. For instance, similar sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa and Jurkat cells. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances cytotoxicity .

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22HeLa

Behavioral Modulation

A study on related compounds showed significant effects on behavioral sensitization in animal models, particularly in response to nicotine. This suggests potential applications in addiction therapy .

Synthesis and Biological Evaluation

A multi-step synthesis process typically begins with the formation of the tetrazole ring followed by sulfonation to yield the final product. The biological evaluation often includes assessing binding affinity to target proteins and subsequent functional assays.

Example Study: Effect on Adenosine Levels

In a study examining the effects of 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (a close analog), researchers found that at specific doses, the compound significantly lowered adenosine levels in the striatum, indicating a modulation of neurotransmitter systems that could be beneficial in treating addiction-related behaviors .

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